molecular formula C14H18N2O2 B13426851 1-(3-(Dimethylamino)propyl)-1-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile

1-(3-(Dimethylamino)propyl)-1-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile

Cat. No.: B13426851
M. Wt: 246.30 g/mol
InChI Key: SMKBTAWRMFXQAV-UHFFFAOYSA-N
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Description

1-(3-(Dimethylamino)propyl)-1-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile is a complex organic compound with a unique structure that includes a dimethylamino group, a hydroxy group, and a dihydroisobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Dimethylamino)propyl)-1-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile typically involves multiple steps, starting with the preparation of the dihydroisobenzofuran ring. This can be achieved through a series of reactions including cyclization and functional group modifications. The dimethylamino group is introduced via nucleophilic substitution reactions, while the hydroxy group is added through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Dimethylamino)propyl)-1-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-(Dimethylamino)propyl)-1-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Dimethylamino)propyl)-1-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(Dimethylamino)propyl)-1-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile is unique due to its combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-1-hydroxy-3H-2-benzofuran-5-carbonitrile

InChI

InChI=1S/C14H18N2O2/c1-16(2)7-3-6-14(17)13-5-4-11(9-15)8-12(13)10-18-14/h4-5,8,17H,3,6-7,10H2,1-2H3

InChI Key

SMKBTAWRMFXQAV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)O

Origin of Product

United States

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